

Application Note: Quantification of Ceramide 1-Phosphate by LC-MS/MS

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Ceramide 1-phosphate*

Cat. No.: *B139798*

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Audience: Researchers, scientists, and drug development professionals.

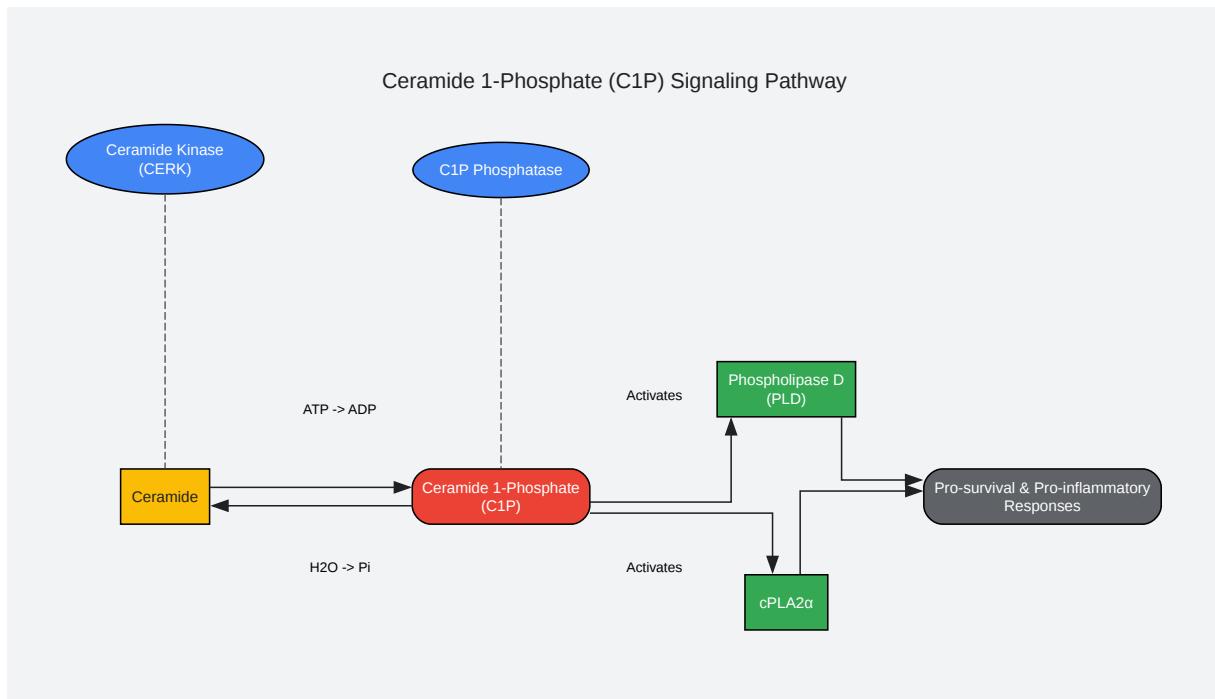
Introduction

Ceramide 1-phosphate (C1P) is a bioactive sphingolipid that plays a crucial role in a variety of cellular processes, including cell proliferation, inflammation, and apoptosis. It is synthesized from ceramide by the action of ceramide kinase (CERK). Unlike ceramide, which is often associated with pro-apoptotic signals, C1P is considered a pro-survival and pro-inflammatory lipid mediator. Given its involvement in numerous pathophysiological conditions, including cancer and inflammatory diseases, the accurate quantification of C1P in biological matrices is essential for advancing research and drug development.

This application note provides a detailed protocol for the sensitive and specific quantification of C1P using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a powerful analytical technique for lipidomics.

Ceramide 1-Phosphate (C1P) Signaling Pathway

C1P is enzymatically produced from ceramide by ceramide kinase (CERK). It can be dephosphorylated back to ceramide by C1P phosphatases. C1P exerts its biological functions by acting as an intracellular second messenger, notably by activating phospholipase D (PLD) and cytosolic phospholipase A₂α (cPLA₂α), leading to the production of other signaling lipids like phosphatidic acid (PA) and arachidonic acid, respectively.



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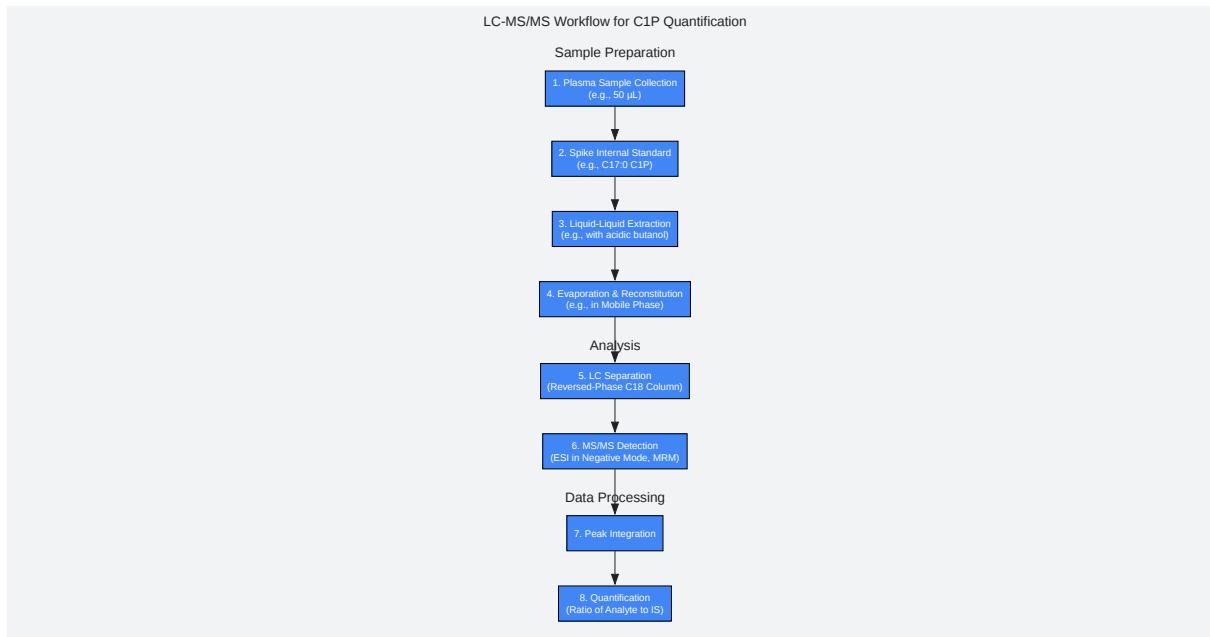
Caption: Synthesis and primary downstream signaling pathways of **Ceramide 1-Phosphate (C1P)**.

Experimental Protocol: LC-MS/MS Quantification of C1P

This protocol outlines the procedure for extracting C1P from plasma and subsequent analysis by LC-MS/MS.

Experimental Workflow

The overall workflow involves lipid extraction from the biological sample, separation of lipids by liquid chromatography, and detection and quantification by tandem mass spectrometry.



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Caption: General workflow for the quantification of C1P from biological samples.

Materials and Reagents

- C1P standards (e.g., C16:0, C18:0, C24:0 C1P)
- Internal Standard (IS): **C17:0 Ceramide 1-Phosphate**
- HPLC-grade or MS-grade solvents: Butan-1-ol, Methanol, Water, Acetonitrile
- Formic acid (FA)
- Ammonium formate
- Plasma samples (stored at -80°C)

- Microcentrifuge tubes

Standard and Sample Preparation

Standard Stock Solutions: Prepare individual stock solutions of each C1P standard and the C17:0 C1P internal standard in methanol at a concentration of 1 mg/mL. Store at -20°C.

Working Solutions: Create a mixed C1P standard working solution and an internal standard working solution by diluting the stock solutions in methanol. These will be used to build the calibration curve and spike the samples.

Sample Extraction Protocol:

- Thaw plasma samples on ice.
- To a 1.5 mL microcentrifuge tube, add 50 µL of plasma.
- Add 10 µL of the C17:0 C1P internal standard working solution.
- Add 200 µL of butan-1-ol containing 1% formic acid (v/v) to precipitate proteins and extract lipids.
- Vortex vigorously for 1 minute.
- Centrifuge at 16,000 x g for 10 minutes at 4°C.
- Carefully transfer the upper organic supernatant to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the dried lipid extract in 100 µL of the initial mobile phase (e.g., 60:40 Acetonitrile:Water with additives).
- Vortex briefly and transfer to an LC autosampler vial.

LC-MS/MS Instrumentation and Conditions

The following tables summarize typical parameters for the analysis.

Table 1: Liquid Chromatography (LC) Parameters

Parameter	Setting
Column	Reversed-Phase C18 Column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A	Water with 0.1% Formic Acid and 2 mM Ammonium Formate
Mobile Phase B	Acetonitrile/Methanol (50/50, v/v) with 0.1% Formic Acid
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

| Gradient Program | 0-2 min: 60% B; 2-12 min: 60-100% B; 12-15 min: 100% B; 15.1-18 min: 60% B |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI), Negative
Ion Spray Voltage	-4500 V
Source Temperature	500°C
Scan Type	Multiple Reaction Monitoring (MRM)
Curtain Gas	30 psi
Collision Gas	Nitrogen, Medium
Ion Source Gas 1	50 psi

| Ion Source Gas 2 | 50 psi |

Table 3: MRM Transitions for C1P Species The most common MRM transition for C1P involves the neutral loss of the phosphoceramide headgroup. However, a specific transition to the phosphate head group fragment at m/z 79 is highly specific and often used for quantification.

Analyte	Precursor Ion (m/z) [M-H] ⁻	Product Ion (m/z)	Collision Energy (eV)
C16:0 C1P	604.5	79.0	-65
C17:0 C1P (IS)	618.5	79.0	-65
C18:0 C1P	632.6	79.0	-65
C20:0 C1P	660.6	79.0	-65
C24:0 C1P	716.7	79.0	-65
C24:1 C1P	714.7	79.0	-65

Note: Collision energies should be optimized for the specific instrument being used.

Data Analysis and Quantification

- Calibration Curve: Generate a calibration curve by plotting the peak area ratio of each C1P standard to the internal standard (IS) against the concentration of the standard. A linear regression with a weighting factor of $1/x$ is typically used.
- Quantification: Integrate the peak areas for the endogenous C1P species and the IS in the unknown samples.
- Calculate the peak area ratio (Analyte/IS).
- Determine the concentration of each C1P species in the samples by interpolating from the calibration curve.
- The final concentration is reported in ng/mL or μ M after accounting for the initial sample volume and dilution factors.

Conclusion

This application note provides a robust and reliable LC-MS/MS method for the quantification of **Ceramide 1-Phosphate** in plasma. The use of a stable isotope-labeled or odd-chain internal standard and a specific MRM transition (parent \rightarrow m/z 79) ensures high accuracy and precision. This methodology can be adapted for other biological matrices, such as cells and tissues, with appropriate modifications to the extraction protocol, making it a valuable tool for researchers investigating the roles of C1P in health and disease.

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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
Email: info@benchchem.com